molecular formula C10H14N2O B15212153 1-(3,5-Dimethylpyrazin-2-YL)butan-1-one CAS No. 298210-79-4

1-(3,5-Dimethylpyrazin-2-YL)butan-1-one

Cat. No.: B15212153
CAS No.: 298210-79-4
M. Wt: 178.23 g/mol
InChI Key: SOUSMWWPHLACOI-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpyrazin-2-YL)butan-1-one is an organic compound characterized by a pyrazine ring substituted with two methyl groups at positions 3 and 5, and a butanone group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylpyrazin-2-YL)butan-1-one can be synthesized through several methods. One common approach involves the condensation of 3,5-dimethylpyrazine with butanone under acidic or basic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sodium hydroxide, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylpyrazin-2-YL)butan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

1-(3,5-Dimethylpyrazin-2-YL)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpyrazin-2-YL)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,5-Dimethylpyrazin-2-YL)butan-1-one can be compared with other similar compounds, such as:

    1-(3,5-Dimethylpyrazin-2-YL)ethanone: Similar structure but with an ethanone group instead of butanone.

    1-(3,5-Dimethylpyrazin-2-YL)propan-1-one: Similar structure but with a propanone group instead of butanone.

Uniqueness: The presence of the butanone group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it distinct from its analogs.

Properties

CAS No.

298210-79-4

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(3,5-dimethylpyrazin-2-yl)butan-1-one

InChI

InChI=1S/C10H14N2O/c1-4-5-9(13)10-8(3)12-7(2)6-11-10/h6H,4-5H2,1-3H3

InChI Key

SOUSMWWPHLACOI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=NC=C(N=C1C)C

Origin of Product

United States

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